![molecular formula C27H37N3O3 B10770433 3-(3-acetylphenyl)-1-[3-[(2R,4S)-2-[(1S)-1-hydroxypropyl]-4-(phenylmethyl)piperidin-1-yl]propyl]urea](/img/structure/B10770433.png)
3-(3-acetylphenyl)-1-[3-[(2R,4S)-2-[(1S)-1-hydroxypropyl]-4-(phenylmethyl)piperidin-1-yl]propyl]urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
BMS compound 87b is a synthetic organic compound known for its significant biological activity.
Preparation Methods
The synthesis of BMS compound 87b involves multiple steps, starting with the preparation of key intermediates. The synthetic route typically includes the formation of a urea derivative through the reaction of an amine with an isocyanate. The reaction conditions often involve the use of solvents like dichloromethane and catalysts to facilitate the reaction. Industrial production methods may involve optimization of these steps to increase yield and purity .
Chemical Reactions Analysis
BMS compound 87b undergoes various types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used to reduce specific functional groups within the compound.
Scientific Research Applications
BMS compound 87b has a wide range of scientific research applications:
Chemistry: It is used as a ligand in various chemical reactions to study its binding properties and reactivity.
Biology: The compound is studied for its interactions with biological molecules and its potential as a therapeutic agent.
Medicine: Research focuses on its potential use in treating diseases by targeting specific molecular pathways.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of BMS compound 87b involves its interaction with specific molecular targets, such as receptors or enzymes. It binds to these targets and modulates their activity, leading to various biological effects. The pathways involved in its mechanism of action are complex and depend on the specific application being studied .
Comparison with Similar Compounds
BMS compound 87b can be compared with other similar compounds, such as:
BMS-986165: Another compound with significant biological activity, used in the treatment of autoimmune diseases.
Properties
Molecular Formula |
C27H37N3O3 |
|---|---|
Molecular Weight |
451.6 g/mol |
IUPAC Name |
1-(3-acetylphenyl)-3-[3-[(2R,4S)-4-benzyl-2-[(1S)-1-hydroxypropyl]piperidin-1-yl]propyl]urea |
InChI |
InChI=1S/C27H37N3O3/c1-3-26(32)25-18-22(17-21-9-5-4-6-10-21)13-16-30(25)15-8-14-28-27(33)29-24-12-7-11-23(19-24)20(2)31/h4-7,9-12,19,22,25-26,32H,3,8,13-18H2,1-2H3,(H2,28,29,33)/t22-,25-,26+/m1/s1 |
InChI Key |
UEKNCACYTQCRSI-RCXJIHSJSA-N |
Isomeric SMILES |
CC[C@@H]([C@H]1C[C@H](CCN1CCCNC(=O)NC2=CC=CC(=C2)C(=O)C)CC3=CC=CC=C3)O |
Canonical SMILES |
CCC(C1CC(CCN1CCCNC(=O)NC2=CC=CC(=C2)C(=O)C)CC3=CC=CC=C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Tert-butyl 5-[2-[1-(6-carbamoylthieno[3,2-d]pyrimidin-4-yl)piperidin-4-yl]ethylcarbamoyl]thiophene-2-carboxylate](/img/structure/B10770357.png)
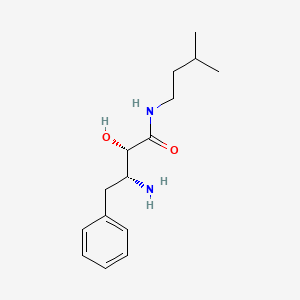
![7-[(2S,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2-(3-hydroxy-4-methoxyphenyl)-2,3-dihydrochromen-4-one](/img/structure/B10770370.png)
![3,4-Dimethoxy-N-[6-(4-Methoxyphenoxy)-1,3-Dimethyl-2-Oxo-2,3-Dihydro-1h-Benzimidazol-5-Yl]benzenesulfonamide](/img/structure/B10770372.png)
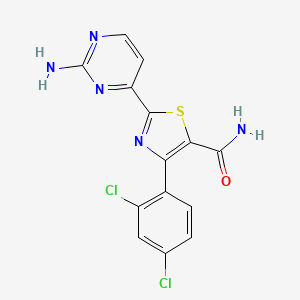
![5-[3-[(2S)-2-[(3R)-3-hydroxy-4-[3-(trifluoromethyl)phenyl]butyl]-5-oxopyrrolidin-1-yl]propyl]thiophene-2-carboxylate](/img/structure/B10770384.png)
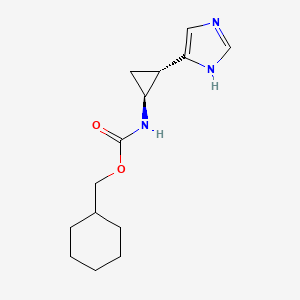
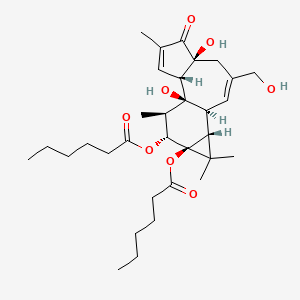
![(3R)-6-[2-(4-fluorophenyl)-4-propan-2-ylquinolin-3-yl]oxy-3,5-dihydroxyhexanoic acid](/img/structure/B10770407.png)

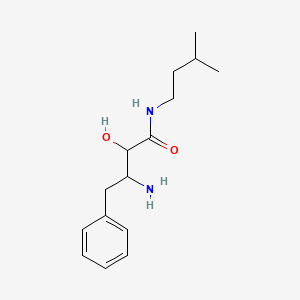
![[(1S,3R,4aR,7S,8S,8aS)-3-hydroxy-8-[2-[(4R)-4-hydroxy-6-oxooxan-2-yl]ethyl]-7-methyl-1,2,3,4,4a,7,8,8a-octahydronaphthalen-1-yl] (2S)-2-methylbutanoate](/img/structure/B10770440.png)
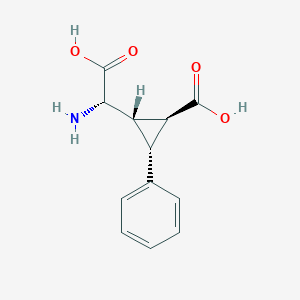
![[4-(benzoylamino)phenyl] (Z)-7-[(1R,2R,3R)-3-hydroxy-2-[(2R)-2-hydroxy-3-(phenoxy)propoxy]-5-oxocyclopentyl]hept-5-enoate](/img/structure/B10770447.png)
